Dde-Dab(Fmoc)-OH
Description
BenchChem offers high-quality Dde-Dab(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dde-Dab(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Technical Guide: Chemical Properties and Applications of Dde-Dab(Fmoc)-OH
[1]
Executive Summary
Dde-Dab(Fmoc)-OH (
This configuration is critical for strategies requiring backbone modification ,
Part 1: Chemical Identity & Physiochemical Properties[3]
Structural Specifications
The molecule features a four-carbon aminobutyric acid backbone.[1][3] The orthogonality arises from the distinct cleavage mechanisms of its protecting groups: the Dde group on the
| Property | Specification |
| Chemical Name | |
| CAS Number | 1263045-85-7 |
| Molecular Formula | |
| Molecular Weight | 504.58 g/mol |
| Solubility | Soluble in DMF, DCM, NMP, DMSO; Sparingly soluble in water.[1] |
| Appearance | White to off-white powder |
| Purity Standard | |
| Storage | 2-8°C, desiccated.[1] Protect from light. |
Stability Profile
-
Acid Stability: Stable to TFA (95%). Compatible with Boc chemistry cleavage conditions.
-
Base Stability:
-
Secondary Amines (Piperidine): Dde is stable; Fmoc is cleaved.[4]
-
Primary Amines (Hydrazine): Dde is cleaved; Fmoc is unstable (cleaved).
-
-
Thermal Stability: Stable at room temperature during coupling; avoid prolonged heating >60°C in basic solutions to prevent Dde migration.
Part 2: Orthogonality & Deprotection Logic[1][2][4]
The utility of Dde-Dab(Fmoc)-OH hinges on the "One-Way" orthogonality between Dde and Fmoc.[1] While Dde survives Fmoc removal, standard Dde removal (Hydrazine) will strip Fmoc groups.[5]
The Orthogonality Paradox
Researchers often assume mutual orthogonality. However, hydrazine is a potent nucleophile that removes Fmoc. To remove Dde while preserving Fmoc (e.g., for specific N-terminal modification while keeping side chains protected), one must use the Hydroxylamine/Imidazole method.[1][5]
Mechanistic Visualization
The following diagram illustrates the cleavage pathways and the "safe" routes for selective deprotection.
Figure 1: Reaction pathways for Dde and Fmoc deprotection.[1] Note that standard Hydrazine treatment cleaves both groups, necessitating Hydroxylamine for selective Dde removal in the presence of Fmoc.[5]
Part 3: Applications in Complex Peptide Synthesis[4][6]
Synthesis of -Peptides and PNA Mimics
Dde-Dab(Fmoc)-OH is the "backbone" unit for synthesizing peptides coupled through the
-
Coupling: The
-carboxyl couples to the resin/chain. -
Elongation: Fmoc removal (Piperidine) exposes the
-amine. -
Extension: The peptide chain grows off the side chain.
-
Termination: The
-amine (Dde) remains protected until the very end, where it can be capped or labeled.
Branched Peptide Scaffolds
Used to create "reverse" branches where the N-terminus is the branch point.
-
Protocol: Incorporate Dde-Dab(Fmoc)-OH. Remove Fmoc. Build Branch A. Remove Dde (selectively).[5] Build Branch B (or cap).
Part 4: Experimental Protocols
Standard Coupling
Dab derivatives can be sterically less demanding than
-
Reagents: DIC/Oxyma Pure or HATU/DIPEA.
-
Stoichiometry: 3-4 equivalents relative to resin loading.[1]
-
Time: 45–60 minutes at Room Temperature.
-
Monitoring: Kaiser Test (Blue = Free amine).
Selective Fmoc Removal (Standard)
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycle:
-
Treat with solution for 3 minutes. Drain.
-
Treat with fresh solution for 10 minutes. Drain.
-
Wash DMF (5x).[5]
-
-
Note: Dde is completely stable under these conditions.
Selective Dde Removal (The "Expert" Method)
To remove Dde without touching Fmoc (or sensitive glycosylations), avoid hydrazine. Use the Hydroxylamine method [1].[5][6]
-
Reagent Preparation:
-
Protocol:
-
Verification: UV monitoring at 290 nm (disappearance of Dde indazole byproduct) is difficult; rely on Kaiser test or micro-cleavage HPLC.
Standard Dde Removal (Hydrazine)
Use this only if Fmoc groups are absent or if global deprotection of amines is desired.
Part 5: Troubleshooting & Stability
Dde Migration
Problem: In the presence of free primary amines (e.g.,
-
Perform Dde removal as the last step before cleavage if possible.
-
Use ivDde (isovaleryl-Dde) if migration is observed, as the steric bulk prevents migration. However, if Dde-Dab(Fmoc)-OH is the only available building block, ensure short deprotection times and immediate coupling of the revealed amine.[1]
Dab Lactamization
Problem: Diaminobutyric acid is prone to intramolecular cyclization to form a lactam (pyrrolidin-2-one) if the
-
Order of Operations: Never leave the
-amine free while the -carboxyl is activated.[1] -
Since this molecule is Dde-Dab(Fmoc)-OH, the
-amine is Fmoc protected during the initial coupling of the -carboxyl, which prevents lactamization during the loading step.[1] This is a significant advantage of this specific isomer over -free variants.[1]
Workflow Diagram: Branching Strategy
Figure 2: Strategic workflow for using Dde-Dab(Fmoc)-OH to construct side-chain extended peptides with specific N-terminal modifications.
References
-
Diaz-Mochon, J. J., et al. (2004).[5] Selective Removal of Dde and ivDde Protecting Groups. Organic Letters, 6(7), 1127-1129.[1]
-
Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[1] [8][9]
-
Augustyns, K., et al. (1998).[5] The use of the Dde protecting group in the synthesis of DOTA-conjugated peptides. Journal of Peptide Science, 4(6), 411-416.[1]
-
Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group.[1] Tetrahedron Letters, 37(15), 2625-2628.[1]
Sources
- 1. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Dde-Dab(Fmoc)-OH: Principles and Protocols for Advanced Peptide Synthesis
Executive Summary: In the landscape of modern peptide chemistry, the synthesis of complex, non-linear, and specifically modified peptides is paramount for advancing therapeutic and diagnostic frontiers. The strategic use of orthogonally protected amino acids is the cornerstone of this endeavor. This guide provides an in-depth technical exploration of N-α-Fmoc-N-γ-Dde-L-2,4-diaminobutyric acid (Dde-Dab(Fmoc)-OH), a versatile building block that enables precise, site-specific modifications. We will dissect its molecular architecture, the mechanism of its selective deprotection, and its critical applications, providing field-proven protocols for its successful implementation in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonality in Peptide Synthesis
The art of peptide synthesis lies in the controlled and sequential formation of amide bonds. To prevent unwanted side reactions, such as self-coupling or branching at reactive side chains, chemists employ protecting groups (PGs).[1] An ideal PG strategy relies on the concept of "orthogonality," where different classes of PGs can be removed under specific conditions without affecting others present in the molecule.[1][2] This allows for the selective unmasking of a functional group at a precise step in the synthesis for further modification.
The most common strategy in modern SPPS is the Fmoc/tBu approach, where the temporary N-α-Fmoc group is removed by a base (e.g., piperidine), while the more permanent side-chain protecting groups (e.g., Boc, tBu) are removed at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[1] Dde-Dab(Fmoc)-OH introduces a third layer of orthogonality, providing a side-chain amine protected by the Dde group, which is stable to both piperidine and TFA but can be selectively cleaved by dilute hydrazine.[3][4] This unique feature is the key to its utility.
The Molecular Toolkit: Deconstructing Dde-Dab(Fmoc)-OH
The power of Dde-Dab(Fmoc)-OH lies in the distinct roles of its three core components. Understanding each part is essential to appreciating its function.
Caption: Molecular architecture of Dde-Dab(Fmoc)-OH.
-
The Dab Core (L-2,4-Diaminobutyric Acid): Dab is a non-proteinogenic amino acid featuring a side chain with a primary amine.[5][6] Its shorter side chain compared to the more commonly used Lysine provides a different spatial arrangement, which can be critical for the final conformation and biological activity of a peptide, as demonstrated in structure-activity relationship studies of antibiotics like polymyxins.[5]
-
The N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino function, the cornerstone of Fmoc-based SPPS. It is quantitatively removed by treatment with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to allow for the subsequent amino acid coupling.
-
The N-γ-Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the side-chain amine.[4][] Its defining feature is its stability towards the basic conditions of Fmoc removal and the acidic conditions of final resin cleavage, establishing its orthogonal nature.[4]
Mechanism of Action: The Chemistry of Selective Dde Cleavage
The selective removal of the Dde group is most commonly achieved with a dilute solution of hydrazine. The reaction proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde ring, followed by an intramolecular cyclization. This process releases the free amine on the Dab side chain and forms a stable, innocuous pyrazole byproduct.[4]
Caption: Simplified mechanism of hydrazine-mediated Dde cleavage.
This specific reactivity allows a researcher to pause the linear elongation of the peptide, unmask the Dab side chain while the peptide remains anchored to the solid support, perform a specific chemical transformation, and then, if desired, resume the peptide synthesis.
Core Applications in Drug Discovery and Research
The ability to selectively deprotect the Dab side chain on-resin opens a vast array of possibilities for creating complex and functional peptides.
Caption: Workflow for applications of Dde-Dab(Fmoc)-OH.
-
Branched and Dendrimeric Peptides: After Dde removal, the newly exposed side-chain amine can serve as an initiation point for the synthesis of a second, distinct peptide chain, leading to branched structures. This is invaluable for creating synthetic vaccines, multivalent ligands, and drug delivery systems.
-
On-Resin Cyclization: Cyclic peptides often exhibit enhanced stability against proteases and improved receptor binding affinity compared to their linear counterparts. The side-chain amine of Dab can be reacted with an activated C-terminal carboxyl group or the side chain of another amino acid (e.g., Asp or Glu) to form a stable lactam bridge while the peptide is still on the resin.[8]
-
Site-Specific Labeling and Conjugation: For diagnostics, imaging, and mechanistic studies, the precise placement of a label is critical. Dde-Dab(Fmoc)-OH allows for the attachment of fluorophores (e.g., fluorescein), quenchers for FRET analysis, biotin for affinity purification, or chelating agents at a specific, predetermined site in the peptide sequence.[9] This strategy is also fundamental in the development of peptide-drug conjugates.[10]
Field-Proven Experimental Protocols
Trustworthiness in synthesis comes from robust, validated protocols. The following methodologies are standard in the field for the use of Dde-Dab(Fmoc)-OH.
Protocol: Standard Incorporation into SPPS
The coupling of Dde-Dab(Fmoc)-OH follows standard procedures for Fmoc-SPPS.
-
Resin Preparation: Start with a deprotected N-terminal amine on the peptide-resin. Swell the resin in DMF.
-
Activation: In a separate vessel, pre-activate 4 equivalents (eq.) of Dde-Dab(Fmoc)-OH with a suitable coupling reagent (e.g., 3.95 eq. HBTU/HOBt or HATU) and a base (e.g., 8 eq. DIPEA or NMM) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.
Causality Check: Pre-activation is crucial for efficient coupling and to minimize potential side reactions, including racemization. The use of excess reagents ensures the reaction goes to completion.
Protocol: Selective On-Resin Dde Group Cleavage
This protocol is performed on the fully assembled, N-terminally protected peptide-resin.
-
N-Terminal Protection: Crucially , if the N-terminal Fmoc group is present, it will be cleaved by hydrazine. To avoid this, the N-terminal amine must be protected with a hydrazine-stable group, typically by reacting it with Boc-anhydride after the final Fmoc deprotection.[2][11]
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3]
-
Cleavage Reaction: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 minutes.[11]
-
Drain and Repeat: Drain the solution and repeat the hydrazine treatment two more times (total of 3 x 3-minute treatments).[3][11]
-
Washing: Wash the resin extensively with DMF (5-7 times) to completely remove hydrazine and the Dde-pyrazole byproduct. The resin is now ready for side-chain modification.
Causality Check: Multiple short treatments are more effective and generate fewer side products than a single prolonged treatment. Thorough washing is essential as residual hydrazine can interfere with subsequent chemical steps.
Critical Considerations & Troubleshooting
-
Dde Migration: Under certain conditions, particularly during repeated piperidine treatments for Fmoc removal in long syntheses, the Dde group has been observed to migrate from one amine to another (e.g., to an unprotected Lysine side chain).[12]
-
The ivDde Alternative: To combat migration and stability issues, a more sterically hindered version, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), was developed.[11][13] Fmoc-Dab(ivDde)-OH is more stable to piperidine and is recommended for complex or lengthy syntheses.[14] It is removed under similar hydrazine conditions.
-
Hydrazine Concentration: While 2% is standard, some difficult deprotections may benefit from increasing the concentration to 4%.[15] However, concentrations above this are generally avoided as they can cause side reactions, such as peptide cleavage at Glycine residues.[11]
Quantitative Analysis: Deprotection Conditions
While yields are sequence-dependent, the following table summarizes common deprotection conditions and their general applicability.
| Parameter | Standard Condition | Optimized/Alternative | Rationale & Notes |
| Reagent | 2% Hydrazine Monohydrate in DMF | 4% Hydrazine in DMF | Standard is effective for most cases. Higher concentration can improve efficiency for stubborn cases but increases risk of side reactions.[11][15] |
| Reaction Time | 3 x 3 minutes | 3 x 10 minutes | Shorter, repeated treatments are preferred to minimize side reactions. Longer times may be needed for hindered sequences. |
| Temperature | Room Temperature | Room Temperature | The reaction is typically rapid and does not require heating. |
| Alternative Reagent | N/A | Hydroxylamine HCl / Imidazole in NMP | Provides an alternative cleavage method that can offer better orthogonality with Fmoc groups in some contexts.[8][11] |
Conclusion
Dde-Dab(Fmoc)-OH is more than just a protected amino acid; it is an enabling tool for chemical innovation in peptide science. Its unique orthogonal protection scheme provides researchers with the precise control needed to venture beyond linear sequences into the realm of complex, multifunctional peptide architectures. By understanding its chemical principles and employing validated protocols, scientists and drug development professionals can effectively leverage Dde-Dab(Fmoc)-OH to construct novel peptide-based therapeutics, diagnostics, and research tools with enhanced functionality and purpose-designed structures.
References
- Fmoc-Dab(Dde)-OH - (CAS 235788-61-1) - Amino Acids - BOC Sciences.
- The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. (2026-01-16).
- A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry. (2015-12-08).
- Protecting Groups in Peptide Synthesis | Biosynth.
- Strategies for the synthesis of labeled peptides - PubMed.
- A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group - Benchchem.
- Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF - ResearchG
- Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 - Sigma-Aldrich.
- Optimizing the removal of an ivDde protecting group - Biotage. (2023-01-30).
- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups - Aapptec Peptides.
- Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC. (2025-09-18).
- Investigation on the stability of the Dde protecting group used in peptide synthesis: migr
- Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 - Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Importance of Peptide Modifications with L-2,4-Diaminobutyric Acid Dihydrochloride.
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 14. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
An In-depth Technical Guide to Nα-Dde-Nγ-Fmoc-L-diaminobutyric acid (Dde-Dab(Fmoc)-OH)
This guide provides a comprehensive overview of Dde-Dab(Fmoc)-OH, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, strategic applications, and detailed protocols for the effective use of this versatile amino acid derivative.
Core Concepts: Understanding Dde-Dab(Fmoc)-OH
At its heart, Dde-Dab(Fmoc)-OH is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid containing two amino groups. The strategic placement of two distinct and orthogonally stable protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) on the α-amino group and 9-fluorenylmethoxycarbonyl (Fmoc) on the γ-amino group, is what makes this reagent exceptionally valuable in solid-phase peptide synthesis (SPPS).
Molecular Profile
A precise understanding of the molecular characteristics of Dde-Dab(Fmoc)-OH is fundamental for its application.
| Property | Value | Source(s) |
| Molecular Weight | 504.59 g/mol | [1] |
| Molecular Formula | C₂₉H₃₂N₂O₆ | [1] |
| CAS Number | 1263045-85-7 | [1] |
| Synonyms | N-alpha-Dde-N-gamma-Fmoc-L-2,4-diaminobutyric acid, Dde-Dab(Fmoc) | [1] |
The Principle of Orthogonality
The cornerstone of Dde-Dab(Fmoc)-OH's utility is the concept of orthogonal protection. In the context of peptide synthesis, this means that one protecting group can be selectively removed in the presence of the other, allowing for site-specific modifications of the peptide chain.
-
The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step is a routine part of the iterative cycle of amino acid addition in Fmoc-based SPPS.
-
The Dde group , conversely, is stable to the basic conditions used for Fmoc removal. It is selectively cleaved under mildly acidic or hydrazinolytic conditions. The most common method for Dde removal is treatment with a dilute solution of hydrazine in DMF.[2]
This differential stability allows for the elongation of the peptide chain via standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain for further modification, such as branching or the attachment of labels.
Strategic Applications in Peptide Synthesis
The unique architecture of Dde-Dab(Fmoc)-OH opens up a plethora of possibilities for the synthesis of complex peptides.
Synthesis of Branched Peptides
One of the primary applications of Dde-Dab(Fmoc)-OH is the creation of branched peptides. By incorporating this amino acid into a growing peptide chain, the γ-amino group of the Dab residue can serve as an attachment point for a second, distinct peptide chain. This is invaluable for creating constructs such as:
-
Epitope mimetics: Presenting multiple copies of an antigenic peptide to elicit a stronger immune response.
-
Drug delivery systems: Conjugating a therapeutic peptide to a cell-penetrating peptide.
-
Enzyme inhibitors: Designing branched peptides that can occupy multiple binding pockets of an enzyme.
Site-Specific Labeling and Conjugation
The ability to selectively deprotect the γ-amino group of the Dab residue on the solid support allows for the precise attachment of a wide array of molecules, including:
-
Fluorophores and quenchers: For studying peptide conformation and binding via Förster Resonance Energy Transfer (FRET).
-
Biotin: For affinity purification and detection.
-
Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides.
-
Small molecule drugs: To create peptide-drug conjugates.
Experimental Protocols: A Field-Proven Guide
The following protocols are designed to provide a robust framework for the successful application of Dde-Dab(Fmoc)-OH in Fmoc-SPPS.
Workflow for Branched Peptide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a branched peptide using Dde-Dab(Fmoc)-OH.
Caption: Workflow for branched peptide synthesis using Dde-Dab(Fmoc)-OH.
Step-by-Step Methodologies
The coupling of Dde-Dab(Fmoc)-OH to the resin-bound peptide follows standard Fmoc-SPPS protocols.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling:
-
Pre-activate a 3-5 fold molar excess of Dde-Dab(Fmoc)-OH with a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Causality: The pre-activation step is crucial for efficient coupling and to minimize the risk of side reactions. A molar excess of the amino acid and coupling reagents drives the reaction to completion.
This step is the key to unlocking the potential of Dde-Dab(Fmoc)-OH.
-
Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with an Fmoc group from the previous coupling step).
-
Washing: Wash the resin thoroughly with DMF.
-
Dde Deprotection:
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde-adduct.
Self-Validation: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry. The disappearance of the Dde-protected peptide and the appearance of the free amine-containing peptide confirms successful deprotection.
Following Dde deprotection, the newly liberated γ-amino group is ready for modification.
-
Coupling of the Second Chain/Label: Follow the standard coupling protocol outlined in section 3.2.1 to attach the desired amino acid, peptide chain, or label to the Dab side chain.
-
Resin Washing and Drying: Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6]
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Analytical Characterization: Ensuring Success
Rigorous analytical characterization is paramount to validate the synthesis of the desired peptide.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is indispensable for both monitoring the progress of the synthesis and for purifying the final product. The introduction of a branch point or a bulky label will typically result in a significant shift in the retention time of the peptide, providing a clear indication of a successful modification.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized peptide. For branched peptides, the observed mass should correspond to the sum of the masses of the main chain and the side chain, minus the mass of water lost during peptide bond formation.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can be used to sequence the peptide and confirm the location of the branch point. The fragmentation pattern will show characteristic b- and y-ions for both the main and side chains, originating from the Dab residue.[7]
Field-Proven Insights and Troubleshooting
-
Incomplete Dde Deprotection: If Dde removal is incomplete, increase the concentration of hydrazine (up to 10%), the reaction time, or the number of treatments. However, be mindful that prolonged exposure to hydrazine can lead to side reactions.
-
Lactamization: While less common with Dde-Dab(Fmoc)-OH, related derivatives like Fmoc-Dab(Mtt)-OH have been shown to be prone to intramolecular cyclization (lactam formation) during activation.[8] To mitigate this, use efficient coupling reagents and minimize the pre-activation time.
-
Aggregation: Branched peptides can be more prone to aggregation during synthesis. Using microwave-assisted SPPS can help to overcome these steric challenges and improve coupling efficiency.[1]
Conclusion
Dde-Dab(Fmoc)-OH is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique orthogonal protecting group strategy enables the rational design and synthesis of complex, multi-functional peptides that would be otherwise difficult to access. A thorough understanding of its chemical properties, coupled with the implementation of robust and validated protocols, will empower researchers to push the boundaries of peptide-based drug discovery and biomedical research.
References
-
Advanced ChemTech. Dde-Dab(Fmoc)-OH.
-
Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
-
CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
-
Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
-
BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Request PDF. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
ACS Publications. On-Resin Photochemical Decarboxylative Arylation of Peptides.
-
Organic & Biomolecular Chemistry. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers.
-
PubMed. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry.
-
AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.
-
PubMed Central. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction.
-
Mascot. Peptide fragmentation.
-
Biotage. Optimizing the removal of an ivDde protecting group.
-
CCS Chemistry. Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
-
OSU Chemistry. Mass spectrometry of peptides and proteins.
-
YouTube. BroadE: Fundamentals of peptide and protein mass spectrometry.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
Sources
- 1. kohan.com.tw [kohan.com.tw]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Dde-Dab(Fmoc)-OH
This technical monograph serves as a definitive guide to Dde-Dab(Fmoc)-OH , a specialized orthogonal building block used in advanced solid-phase peptide synthesis (SPPS). Unlike the standard Fmoc-Dab(Dde)-OH, this isomer enables a "Side-Chain First" synthetic strategy, offering unique control over branched and cyclic peptide architectures.
Advanced Orthogonal Strategies in Peptide Chemistry
Chemical Identity & Specifications
The precise identification of this isomer is critical, as it is the "inverse" of the standard SPPS reagent. Ensure your procurement logs match the CAS number below to avoid catastrophic synthesis failures (e.g., inadvertent backbone cleavage).
| Parameter | Technical Specification |
| Chemical Name | N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid |
| Common Name | Dde-Dab(Fmoc)-OH |
| CAS Number | 1263045-85-7 |
| Molecular Formula | C₂₉H₃₂N₂O₆ |
| Molecular Weight | 504.59 g/mol |
| Solubility | Soluble in DMF, DCM, NMP |
| Purity Requirement | ≥ 98% (HPLC) to minimize truncated sequences |
| Appearance | White to off-white powder |
Critical Distinction: Do not confuse with Fmoc-Dab(Dde)-OH (CAS 235788-61-1) .
Dde-Dab(Fmoc)-OH (This Compound): α-Amine = Dde protected (Hydrazine labile); γ-Amine = Fmoc protected (Base labile). Used for branching off the side chain while capping the N-terminus.
Fmoc-Dab(Dde)-OH (Standard): α-Amine = Fmoc protected; γ-Amine = Dde protected. Used for backbone elongation while masking the side chain.
Mechanistic Insight: The Inverse Orthogonal Strategy
The utility of Dde-Dab(Fmoc)-OH lies in its ability to reverse the standard polarity of protection. In a typical Fmoc-SPPS workflow, the backbone is extended via base-labile deprotection (Piperidine). However, by placing the base-stable Dde group on the α-amine, the N-terminus remains "capped" during Piperidine treatments.
This allows the researcher to:
-
Couple Dde-Dab(Fmoc)-OH to the resin-bound peptide.
-
Selectively remove the side-chain Fmoc using Piperidine.[1][2]
-
Build a complex branch or cycle on the side chain (γ-position).
-
Remove the α-Dde using Hydrazine only after the branch is complete, allowing the main backbone to continue.
Stability Matrix
Understanding the chemical compatibility is paramount for protocol design:
| Reagent | Effect on α-Dde (N-Terminus) | Effect on γ-Fmoc (Side Chain) | Result |
| 20% Piperidine / DMF | Stable | Cleaved | Selective Side-Chain Exposure |
| 2% Hydrazine / DMF | Cleaved | Cleaved (Slowly/Partially) | Non-Selective (Avoid if Fmoc present) |
| 95% TFA (Acid) | Stable | Stable | Peptide Cleavage from Resin |
Expert Insight: Because Hydrazine attacks both Dde and Fmoc, you cannot selectively remove the α-Dde if the γ-Fmoc is still present. You must follow the workflow: Fmoc Removal (Branching)
Dde Removal (Backbone Extension).
Experimental Protocols
Synthesis Workflow Visualization
The following diagram illustrates the "Branch-First" logic required when using Dde-Dab(Fmoc)-OH.
Figure 1: The "Inverse Orthogonal" workflow. Note that the side chain is manipulated while the main chain is paused by the Dde cap.
Step-by-Step Protocol: Branched Peptide Synthesis
Reagents:
-
Coupling: HATU or PyBOP (Avoid HBTU if possible to reduce racemization).
-
Fmoc Deprotection: 20% Piperidine in DMF.[2]
-
Dde Deprotection: 2% Hydrazine monohydrate in DMF.
Procedure:
-
Coupling of Dde-Dab(Fmoc)-OH:
-
Dissolve Dde-Dab(Fmoc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add to resin-bound peptide. React for 45–60 minutes.
-
Validation: Kaiser Test (Ninhydrin) should be negative (Yellow/Colorless).
-
-
Selective Side-Chain Deprotection (Fmoc Removal):
-
Wash resin with DMF (3x).
-
Treat with 20% Piperidine/DMF for 5 minutes, then drain. Repeat for 10 minutes.
-
Note: The α-Dde group is stable under these conditions.[2] The γ-amine is now free.
-
-
Side-Chain Modification (Branching):
-
Perform standard coupling cycles on the free γ-amine to build your branch (e.g., attaching a dye, a fatty acid, or a secondary peptide chain).
-
Crucial: Ensure the final residue of the branch is not Fmoc-protected if you plan to remove Dde next, or ensure it is capped with a stable group (e.g., Acetyl, Boc).
-
-
α-Dde Removal (Backbone Restart):
-
Wash resin thoroughly with DMF.
-
Treat with 2% Hydrazine in DMF (2 x 10 minutes).
-
Observation: The solution may turn slightly yellow due to the formation of the indazole byproduct.
-
Wash: Wash extensively with DMF (5x) followed by DCM (3x) to remove all hydrazine traces. Hydrazine can interfere with subsequent HBTU/HATU couplings.
-
-
Backbone Elongation:
-
The α-amine is now free. Proceed with standard Fmoc-amino acid couplings.
-
Troubleshooting & Critical Risks
Dde Migration (The "Transamination" Risk)
A known side reaction in Diamino acids (Dap, Dab, Lys) involves the migration of the Dde group from one amine to another.
-
Risk Scenario: When the γ-Fmoc is removed (Step 2), the newly freed γ-NH₂ is a nucleophile. It can attack the α-Dde group, transferring the Dde to the side chain and leaving the α-amine free.
-
Consequence: Loss of orthogonality. Subsequent couplings will occur on the α-amine (premature backbone extension) rather than the side chain.
-
Mitigation:
-
Minimize Base Exposure: Keep Piperidine deprotection times strictly to the necessary minimum (e.g., 2 x 5 min).
-
Solvent Choice: Some reports suggest using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal reduces migration compared to Piperidine [1].
-
Alternative: If migration proves persistent, switch to the sterically hindered analog ivDde (if available in this specific isomer configuration), though Dde-Dab(Fmoc)-OH is the commercially standard form.
-
Lactamization
Diaminobutyric acid (Dab) is prone to intramolecular lactamization (forming a 5-membered pyrrolidone ring) when the γ-amine is free and the C-terminus is activated.
-
Safety Net: Since Dde-Dab(Fmoc)-OH is coupled to the resin before the γ-amine is freed, the C-terminal carboxyl is already an amide bond (stable). Lactamization risk is significantly lower than during solution-phase synthesis, but prolonged exposure to base should still be minimized.
References
-
Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science.
-
Advanced ChemTech. (n.d.). Product Specifications: Dde-Dab(Fmoc)-OH.
-
Merck / MilliporeSigma. (n.d.). Novabiochem® Peptide Synthesis Protocols: Orthogonal Protecting Groups.
-
BenchChem. (2025).[2] A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis.
Sources
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Solubility of Dde-Dab(Fmoc)-OH in Dimethylformamide (DMF)
Foreword: From Empirical Art to Predictive Science in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the seamless execution of each coupling step is paramount to achieving high purity and yield of the final peptide. The foundation of a successful coupling reaction is the complete and rapid dissolution of the incoming protected amino acid in the chosen solvent. For Fmoc-based chemistry, N,N-Dimethylformamide (DMF) remains the workhorse solvent due to its excellent solvating properties for a wide range of peptide-related compounds.[1][2] This guide focuses on a specific, yet critical, building block: Nα-Fmoc-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-2,4-diaminobutyric acid, or Dde-Dab(Fmoc)-OH . The orthogonal Dde protecting group on the side chain allows for selective deprotection and subsequent modification, making this reagent invaluable for synthesizing branched or cyclized peptides.[3][4]
However, its utility is fundamentally tied to its solubility. Incomplete dissolution can lead to inaccurate concentration calculations, clogged fluidics in automated synthesizers, and, most critically, failed coupling reactions, introducing deletions in the peptide sequence. This document moves beyond simple statements of "it dissolves" to provide a deeper understanding of the physicochemical principles governing the solubility of Dde-Dab(Fmoc)-OH in DMF, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Decoding the Molecular Interactions: Solute and Solvent Properties
The solubility of Dde-Dab(Fmoc)-OH in DMF is governed by the classic principle of "like dissolves like," driven by a synergy of intermolecular forces between the solute and the solvent.
The Solute: Dde-Dab(Fmoc)-OH - A Molecule of Contrasting Moieties
Dde-Dab(Fmoc)-OH is a complex molecule with distinct regions that contribute to its overall solubility profile. Its molecular weight is approximately 504.6 g/mol .[5][6]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and nonpolar group is essential for temporary Nα-amino protection in SPPS.[7][8] Its significant hydrophobicity is a primary driver for solubility in organic solvents like DMF.
-
The Dab (2,4-diaminobutyric acid) Core: This non-proteinogenic amino acid provides the backbone and the side-chain for modification. The free carboxylic acid group offers a site for hydrogen bonding.
-
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: This protecting group is attached to the γ-amino group of the Dab side chain.[4] While it contains polar carbonyl groups, its overall character is largely nonpolar and bulky, further enhancing its affinity for aprotic organic solvents.
The Solvent: N,N-Dimethylformamide (DMF)
DMF is a polar aprotic solvent. This means it has a significant dipole moment, allowing it to solvate charged species, but it lacks acidic protons and does not act as a hydrogen bond donor.
-
Polarity: DMF's high dielectric constant helps to overcome the lattice energy of the crystalline Dde-Dab(Fmoc)-OH solid.
-
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in DMF can act as a hydrogen bond acceptor, interacting favorably with the carboxylic acid proton of the amino acid derivative.
-
Dispersion Forces: The methyl groups and the overall organic nature of DMF allow for effective van der Waals and dispersion force interactions with the large, nonpolar Fmoc and Dde groups.[2]
The combination of these properties makes DMF an exceptional solvent for most Fmoc-amino acids, efficiently solvating both the polar and nonpolar regions of the molecule.[9][10]
Solubility Profile and Quantitative Data
This observation allows for a semi-quantitative estimation of its solubility.
-
Molar Mass of Dde-Dab(Fmoc)-OH: ~504.6 g/mol [5]
-
Calculation: (1 mmol / 2 mL) = 0.5 M (or 0.5 mmol/mL)
-
Conversion to g/L: 0.5 mol/L * 504.6 g/mol ≈ 252 g/L
This indicates a very high solubility under standard laboratory conditions.
| Parameter | Value | Source / Comment |
| Compound | Dde-Dab(Fmoc)-OH | - |
| Molecular Formula | C₂₉H₃₂N₂O₆ | [5][6] |
| Molecular Weight | 504.6 g/mol | [5][6] |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Estimated Solubility | ~0.5 M (~252 g/L) at RT | Based on analog data |
| Appearance in Solution | Clear, colorless to pale yellow solution | Lab Observation |
Key Influencing Factors:
-
Purity of DMF: The quality of the solvent is critical. DMF can degrade over time to form dimethylamine and formic acid.[1] Dimethylamine, being a secondary amine, can cause premature deprotection of the Fmoc group, while acidic impurities can affect the stability of the solute. Always use high-purity, amine-free DMF.[11]
-
Water Content: While DMF is hygroscopic, small amounts of water generally do not precipitate Fmoc-amino acids. However, excessive water can reduce solvating power for the nonpolar moieties and potentially hydrolyze activated species during coupling.
-
Temperature: Solubility of solids in liquids generally increases with temperature. Gentle warming can aid dissolution, but prolonged heating should be avoided to prevent degradation of the protected amino acid.
Validated Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are designed to ensure complete dissolution and accurate concentration for use in SPPS.
Protocol for Preparation of a 0.5 M Stock Solution
This protocol is standard for preparing amino acid solutions for automated peptide synthesizers.
-
Pre-Requisites:
-
Calibrated analytical balance.
-
Volumetric flask (Class A).
-
High-purity, amine-free DMF.
-
Vortex mixer and/or magnetic stirrer.
-
-
Procedure:
-
Weigh 2.523 g of Dde-Dab(Fmoc)-OH powder into a clean, dry 10 mL volumetric flask.
-
Add ~7 mL of amine-free DMF to the flask.
-
Stopper the flask and vortex or stir the mixture until all solid has completely dissolved. A clear solution with no visible particulates should be obtained.
-
Visual Inspection is Key: Hold the flask against a dark background to confirm the absence of any undissolved material.
-
Once fully dissolved, add DMF to the 10 mL calibration mark (meniscus on the line).
-
Invert the flask 10-15 times to ensure a homogenous solution.
-
The solution is now ready for use. For storage, seal tightly and store at 2-8°C, bringing to room temperature before use to prevent water condensation.
-
Protocol for Determining Maximum Solubility (Saturation Point)
This protocol can be used to establish the precise solubility limit under your specific laboratory conditions.
-
Setup:
-
Prepare a series of vials with a precise volume of DMF (e.g., 1.0 mL).
-
Maintain a constant temperature using a water bath or incubator shaker.
-
-
Procedure:
-
To the first vial, add a small, accurately weighed amount of Dde-Dab(Fmoc)-OH (e.g., 100 mg).
-
Agitate the vial (vortex or stir) for a set period (e.g., 15 minutes) at a constant temperature.
-
Visually inspect for complete dissolution.
-
If dissolved, continue adding small, weighed increments of the solute to the same vial, ensuring complete dissolution after each addition.
-
The saturation point is reached when a small amount of solid material persists even after prolonged agitation (>1 hour).
-
To confirm, filter the saturated solution through a 0.2 µm PTFE syringe filter to remove undissolved solid.
-
The concentration of the resulting clear solution can be determined accurately by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or by creating a calibration curve with UV-Vis spectroscopy or HPLC).
-
Troubleshooting Guide for Common Solubility Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Dissolution | 1. Poor quality DMF (high water or amine content).2. Low ambient temperature.3. Reaching saturation limit. | 1. Use fresh, high-purity, amine-free DMF.2. Gently warm the solution (to ~30-40°C) with agitation.3. Prepare a more dilute solution. |
| Solution appears cloudy or hazy | 1. Particulate contamination in solute or solvent.2. Presence of insoluble impurities.3. High water content in DMF causing micro-emulsions. | 1. Filter the solution through a 0.2-0.45 µm PTFE syringe filter.2. Verify the purity of the Dde-Dab(Fmoc)-OH lot.3. Use anhydrous grade DMF. |
| Precipitation upon standing/storage | 1. Solution was supersaturated (e.g., prepared warm and cooled).2. Solvent evaporation from a poorly sealed container.3. Degradation of the solute over time. | 1. Prepare solutions at the temperature of use or gently warm before use.2. Ensure vials are sealed tightly with proper caps.3. Prepare fresh solutions daily for critical applications. |
Conclusion
Dde-Dab(Fmoc)-OH exhibits excellent solubility in high-purity N,N-Dimethylformamide, estimated to be around 0.5 M under standard laboratory conditions. This robust solubility is a direct consequence of the favorable intermolecular interactions between the polar aprotic nature of DMF and the distinct polar and nonpolar moieties of the protected amino acid. By adhering to best practices—using high-quality solvent, ensuring accurate measurements, and performing visual verification of dissolution—researchers can confidently prepare solutions that will perform reliably in both manual and automated peptide synthesis, thereby safeguarding the integrity and success of their synthetic workflows.
References
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.[9]
-
CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.[1]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[12]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[10]
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[13]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids.[14]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.[2]
-
Sigma-Aldrich. (n.d.). Fmoc-Dab(ivDde)-OH Novabiochem.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents....[15]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.[16]
-
Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 50(2), 118-125.[3]
-
LGC Standards. (n.d.). Focus on FMOC chemistry.[7]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[11]
-
Sigma-Aldrich. (n.d.). Dde-OH Novabiochem.
-
Open Access Dissertations. (1970). The Solubility of Amino Acids in Various Solvent Systems.[17]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.[18]
-
Bornaghi, L., et al. (2006). Dde as a protecting group for carbohydrate synthesis. Journal of Carbohydrate Chemistry, 25(1), 1-18.[4]
-
Anaspec. (n.d.). Fmoc-Dab(Dde)-OH - 1 g.[5]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.[8]
-
Biotage. (2023). Optimizing the removal of an ivDde protecting group.[19]
-
Organic Chemistry Portal. (n.d.). Protective Groups.[20]
-
Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH.
-
PubChem. (n.d.). Fmoc-Dab(Ac)-OH.[21]
-
Advanced ChemTech. (n.d.). Fmoc-Dab(Dde)-OH.[6]
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Fmoc-Dab(Dde)-OH - 1 g [anaspec.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. biosynth.com [biosynth.com]
- 19. biotage.com [biotage.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. Fmoc-Dab(Ac)-OH | C21H22N2O5 | CID 154776156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction to Orthogonally Protected Amino Acids
Executive Summary
In complex peptide synthesis—particularly for cyclic peptides, antibody-drug conjugates (ADCs), and branched biomolecules—standard protection schemes (Fmoc/tBu or Boc/Bzl) are often insufficient. The ability to selectively deprotect a specific functional group while leaving others intact is defined as orthogonality .
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of orthogonally protected amino acids. We will explore the mechanistic underpinnings of the "Third Dimension" of protection (Alloc, ivDde, Mmt), provide self-validating experimental protocols, and offer strategic frameworks for designing complex syntheses.
Part 1: The Principle of Orthogonality
True orthogonality is a mathematical concept applied to chemistry: Two protecting groups are orthogonal if Group A can be removed in the presence of Group B , AND Group B can be removed in the presence of Group A , using different chemical mechanisms.
This is distinct from compatibility , where Group A is labile to conditions that leave Group B intact, but the reverse is not true (modulated lability).
The Dimensions of Protection[1]
| Dimension | Mechanism | Primary Groups | Cleavage Condition |
| 1st Dimension | Base-Labile | Fmoc | 20% Piperidine |
| 2nd Dimension | Acid-Labile | Boc, tBu, Trt, Pbf | 50-95% TFA |
| 3rd Dimension | Allylic (Pd) | Alloc, Allyl | Pd(PPh₃)₄ (Neutral) |
| 4th Dimension | Nucleophilic | ivDde, Dde | 2% Hydrazine |
| 5th Dimension | Hyper-Acid | Mmt, Mtt | 1% TFA (DCM) |
Part 2: The Primary Axes (Fmoc vs. Boc)
Before utilizing orthogonal side chains, one must select the backbone strategy. While Fmoc is the industry standard for safety and ease, Boc retains utility for "difficult sequences."
Comparative Technical Analysis
| Feature | Fmoc Strategy | Boc Strategy | Scientist's Note |
| N-Term Deprotection | 20% Piperidine (Base) | 50% TFA (Acid) | Fmoc is orthogonal to acid-labile side chains. |
| Side-Chain Lability | Acid (TFA) | HF or TFMSA (Strong Acid) | HF requires specialized Teflon lines and high safety protocols. |
| Aggregation | High risk in hydrophobic regions | Lower risk | Protonation of N-terminus in Boc chemistry disrupts H-bond aggregates (beta-sheets). |
| Orthogonal Compatibility | Excellent (Alloc, Dde, Mmt) | Limited | Boc's harsh final cleavage (HF) destroys most orthogonal groups. |
Part 3: The "Third Dimension" – Side-Chain Orthogonality
This section details the three most critical orthogonal groups for modifying peptides on-resin (e.g., cyclization, dye labeling).
Alloc (Allyloxycarbonyl)[2][3]
-
Mechanism: Palladium(0)-catalyzed allyl transfer.
-
Utility: The "Gold Standard" for orthogonality. Stable to acids and bases.
-
Critical Insight: The reaction generates a reactive
-allyl palladium complex. Without a scavenger , this complex will re-alkylate the amine.[1] -
Preferred Scavenger: Phenylsilane (
) is superior to morpholine or dimedone for efficiency and ease of washing.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[6]
-
Mechanism: Nucleophilic attack by hydrazine followed by cyclization to a stable indazole.
-
Utility: Masks amines (Lys, Orn, Dap).
-
Dde vs. ivDde: Standard Dde is prone to migration to the
-amine during piperidine treatment.[2][3] ivDde is sterically hindered (isovaleryl tail), preventing this migration.[2] -
The "Fmoc Trap": Hydrazine removes Fmoc. You cannot selectively remove ivDde while keeping an N-terminal Fmoc.
-
Solution: Use Boc-protection for the N-terminus if on-resin modification is required.[2]
-
Mmt (Monomethoxytrityl)
-
Mechanism: Hyper-acid lability (stable cation formation).
-
Utility: Cys/Lys protection. Removed with 1% TFA, leaving tBu/Boc (requires >50% TFA) intact.
-
Critical Insight: The reaction is an equilibrium. You must use a flow-wash technique to permanently remove the trityl cation.
Part 4: Visualization of Pathways
Diagram 1: The Orthogonality Logic Flow
This diagram illustrates the decision matrix for selecting protecting groups based on the cleavage mechanism.
Caption: Decision matrix for selecting orthogonal pairs. Fmoc allows for both Alloc (Metal) and ivDde (Nucleophilic) branching.
Diagram 2: Alloc Deprotection Mechanism
A visual representation of the Palladium cycle and the necessity of the scavenger.
Caption: The Alloc deprotection cycle. Note that Phenylsilane is crucial to trap the allyl cation and drive the reaction forward.
Part 5: Experimental Protocols (Self-Validating)
These protocols are designed to be robust. "Self-validating" means the steps include visual or analytical checks to ensure completion.
Protocol A: Alloc Removal (Pd/PhSiH₃)
Application: Unmasking Lys/Orn for side-chain conjugation.
-
Preparation: Swell resin in DCM (Dichloromethane) for 15 min under Argon. Solvent must be anhydrous.[4]
-
Reagent Mix: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (
, 10 eq) in dry DCM.-
Note: The solution should be yellow/orange. If it turns black immediately, your solvent is wet or the catalyst is dead.
-
-
Reaction: Add solution to resin. Agitate gently for 30 minutes.
-
Repetition: Drain and repeat Step 2-3 once.
-
Wash (Crucial):
-
DCM x 3[5]
-
0.5% Sodium Diethyldithiocarbamate in DMF x 3 (Removes Pd residues; look for yellow wash turning clear).
-
DMF x 5.
-
-
Validation: Perform a standard Kaiser Test. A dark blue resin bead indicates successful deprotection.
Protocol B: ivDde Removal (Hydrazine)
Application: Orthogonal unmasking of amines.
-
Reagent: Prepare 2% Hydrazine Monohydrate in DMF (v/v).
-
Reaction: Add to resin. Agitate for 3 minutes. Drain.
-
Repetition: Repeat 3 times (3 min each).
-
Why short bursts? Long exposure can reduce the indazole byproduct solubility, causing it to precipitate on the resin.
-
-
Monitoring: Collect the filtrate. The byproduct (indazole) absorbs at 290 nm .[3][6]
-
Validation: Continue washing until the filtrate has an OD290 < 0.1.
-
-
Wash: DMF x 5, DCM x 3.
Protocol C: Mmt Removal (1% TFA)
Application: Hyper-acid sensitive unmasking (e.g., for Cys).
-
Reagent: 1% TFA (Trifluoroacetic acid) + 5% TIS (Triisopropylsilane) in DCM.
-
TIS is mandatory to quench the methoxytrityl cation.
-
-
Flow Method: Do not incubate. Add reagent, shake for 1 minute, drain immediately.
-
Repetition: Repeat 10-15 times.
-
Visual Check: The filtrate will be yellow/orange (trityl cation). Repeat until the filtrate is colorless.
-
-
Neutralization: Wash immediately with 5% DIPEA/DCM to neutralize residual acid on the resin before proceeding.
Part 6: Strategic Planning for Complex Targets
When designing a synthesis, map the deprotection hierarchy in reverse order of the final product needs.
Scenario: Synthesis of a Cyclic Peptide with a Fluorescent Tag.
-
Requirement 1: Backbone cyclization (Head-to-Tail).
-
Requirement 2: Side-chain Fluorescein attachment (Lysine).
Recommended Strategy:
-
Resin: 2-Chlorotrityl Chloride (Hyper-acid labile cleavage).
-
C-Term/N-Term: Fmoc/tBu backbone.
-
Lysine for Dye: Use Fmoc-Lys(ivDde)-OH .[6]
-
Workflow:
-
Assemble linear peptide.
-
Step 1: Remove N-term Fmoc (Piperidine).[5]
-
Step 2: Cleave from resin (1% TFA). Note: Side chains (tBu) and ivDde remain intact.
-
Step 3: Cyclize backbone in solution (Head-to-Tail).
-
Step 4: Remove ivDde (2% Hydrazine).
-
Step 5: Conjugate Fluorescein.
-
Step 6: Global Deprotection (95% TFA) to remove tBu.
-
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Gómez-Martínez, P., et al. (1999). N-Alloc Protecting Group: An Alternative for the Synthesis of Peptides. Journal of the Chemical Society, Perkin Transactions 1, 2871–2874. [Link]
-
Biotage Application Note. (2023). Measure and Optimize the Removal of MMT Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Orthogonal Deprotection of Dde/ivDde Residues
Strategic Overview: The Orthogonality Principle
In complex solid-phase peptide synthesis (SPPS), particularly for cyclic peptides, branched structures, or side-chain fluorophore labeling, standard Fmoc/tBu strategies are insufficient. You require a "third dimension" of orthogonality—a protecting group stable to both piperidine (Fmoc removal) and TFA (final cleavage), yet removable under mild conditions that do not affect the growing peptide chain.[1]
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered variant ivDde serve this function. They mask primary amines (typically Lysine
Decision Matrix: Dde vs. ivDde
| Feature | Dde | ivDde |
| Structure | Standard steric profile | Sterically hindered (isovaleryl) |
| Stability (Piperidine) | Moderate (Can migrate to | High (Resistant to migration) |
| Removal Speed | Fast (2% Hydrazine, ~10 min) | Slower (May require longer time) |
| Primary Use Case | Short peptides, simple labeling | Long sequences, minimizing side-reactions |
Mechanistic Insight: The "Indazole Trap"
Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a transamination-cyclization cascade .
-
Nucleophilic Attack: Hydrazine (
) attacks the exocyclic double bond of the Dde ring. -
Cyclization: The intermediate undergoes rapid intramolecular condensation.
-
Release: This expels the free amine (peptide side chain) and forms a stable, UV-active byproduct: 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole .
Critical Consequence: The indazole byproduct is a chromophore (
Figure 1: The transamination-cyclization mechanism releasing the stable indazole byproduct.
Detailed Protocol: Hydrazine-Mediated Cleavage[1][3][4][5][6][7]
Safety Warning: Hydrazine monohydrate is toxic, a suspected carcinogen, and corrosive. Handle in a fume hood with appropriate PPE.
Reagents
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[2]
-
Reagent: Hydrazine Monohydrate (
). -
Standard Solution: 2% v/v Hydrazine in DMF.
Step-by-Step Workflow
Step 1: Pre-Conditioning
Ensure the N-terminus of the peptide is protected with a group stable to hydrazine (e.g., Boc ). If the N-terminus is Fmoc-protected, hydrazine will remove it.[3]
-
Wash resin with DMF (
min).[4]
Step 2: The Deprotection Cycles
Perform multiple short treatments rather than one long exposure to minimize side reactions (see Section 4).
-
Add 2% Hydrazine/DMF solution (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 3 minutes .
-
Drain and collect the filtrate (optional: save for UV analysis).
-
Repeat steps 1-3 two more times (Total:
min).-
Note for ivDde: If using ivDde on a sterically crowded peptide, extend to
min.
-
Step 3: The "Self-Validating" Wash
The indazole byproduct sticks to resin. Thorough washing is non-negotiable.
-
Wash with DMF (
min).[4] -
Validation Check: Measure the UV absorbance of the final DMF wash at 290 nm.
-
Abs > 0.1: Wash again.
-
Abs < 0.05: Deprotection and cleaning are complete.
-
Step 4: Post-Deprotection Neutralization (Crucial)
Hydrazine is basic. Residual hydrazine can interfere with subsequent activation (e.g., HBTU/HATU couplings).
-
Wash with 5% DIPEA in DMF (
min). -
Wash with DMF (
min). -
Proceed immediately to side-chain modification.
Troubleshooting & Optimization
Common Pitfalls and Solutions
| Issue | Cause | Solution |
| N-terminal Loss | Fmoc was present during hydrazine treatment.[2][5][3][4][6] | Must use Boc-protection for N-terminus before Dde removal.[2][5] |
| Arg | Hydrazine concentration too high or time too long. | Strictly limit to 2% conc. and <30 min total exposure. |
| Incomplete Removal | Aggregation or ivDde steric hindrance. | Increase hydrazine to 4% (riskier) or use NMP as solvent to improve swelling. |
| Allyl Reduction | Hydrazine reducing Alloc/Allyl groups. | Add Allyl Alcohol to the hydrazine cocktail as a scavenger. |
The "Migration" Issue
During Fmoc removal (piperidine treatment) earlier in the synthesis, Dde can migrate from a Lys side chain to a free N-terminal amine.[7][8]
-
Prevention: Use ivDde instead of Dde. The bulky isovaleryl group prevents the nucleophilic attack required for migration.
Visual Workflow: Orthogonal Synthesis
Figure 2: Operational workflow for orthogonal Dde removal and subsequent modification.
References
-
Bycroft, B. W., et al. (1993). A novel Lysine-protecting procedure for Continuous-flow solid-phase synthesis of branched peptides.[8] Journal of the Chemical Society, Chemical Communications, (9), 778–779. Link
-
Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis.[8] Tetrahedron Letters, 39(12), 1603-1606. Link
-
Merck/Novabiochem. Technical Note: Removal of Dde and ivDde Protecting Groups. Link
-
Diaz-Mochon, J. J., et al. (2004). Selective orthogonal deprotection of the Dde group in the presence of Fmoc. Organic Letters, 6(7), 1127-1129. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptide-PNA Conjugates Utilizing Dde-Dab(Fmoc)-OH
Introduction: Bridging Peptides and Nucleic Acid Mimics for Advanced Therapeutics
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs characterized by a charge-neutral polyamide backbone, which imparts them with unique properties such as high binding affinity and specificity to complementary DNA and RNA sequences, and remarkable resistance to enzymatic degradation.[1] These attributes make PNAs promising candidates for various therapeutic and diagnostic applications, including antisense therapies, gene regulation, and the development of antimicrobial agents.[1][2][3][] However, the therapeutic potential of PNAs is often hampered by their poor cellular uptake and limited bioavailability.[1]
To overcome these limitations, PNAs are frequently conjugated to cell-penetrating peptides (CPPs) or other bioactive peptides that can facilitate their transport across cellular membranes.[1][] This application note provides a detailed guide for the synthesis of peptide-PNA conjugates using a robust and versatile solid-phase synthesis strategy. A key feature of this protocol is the use of Nα-Fmoc-Nγ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,4-diaminobutyric acid (Fmoc-Dab(Dde)-OH) as a branching unit. This building block enables the orthogonal synthesis of a peptide and a PNA chain from a single branching point on the solid support, offering precise control over the final conjugate's architecture.
The core of this strategy lies in the principle of orthogonal protection , where distinct protecting groups can be removed under specific conditions without affecting others.[5][6] Here, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed by piperidine), is used for the temporary protection of the α-amino group during both peptide and PNA chain elongation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, which is selectively removed by hydrazine, protects the side-chain amino group of the diaminobutyric acid (Dab) residue.[7][8] This orthogonality allows for the sequential synthesis of the peptide and PNA moieties in a controlled manner.
The Chemistry of Orthogonal Synthesis with Dde-Dab(Fmoc)-OH
The successful synthesis of well-defined peptide-PNA conjugates hinges on a meticulously planned protecting group strategy. The Fmoc-Dab(Dde)-OH linker is central to this process, providing a scaffold for the divergent growth of the two distinct molecular entities.
The synthesis commences with the immobilization of the Fmoc-Dab(Dde)-OH linker onto a suitable solid support, typically a Rink Amide resin for C-terminal amide peptides.[9][10] Following the coupling of the linker, the N-terminal Fmoc group is removed, and the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11] Once the desired peptide sequence is assembled, the terminal amino group is capped (e.g., with acetic anhydride) to prevent any unwanted side reactions in the subsequent steps.
The focus then shifts to the Dde-protected side chain of the Dab residue. The Dde group is selectively cleaved using a solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[7][8][12] This step is critical and must be performed under conditions that do not affect the Fmoc-protected amino acids in the peptide chain or the acid-labile protecting groups on the PNA nucleobases. The newly liberated amino group on the Dab side chain serves as the starting point for the assembly of the PNA oligomer using Fmoc-protected PNA monomers.[9]
This sequential approach ensures the formation of a conjugate with a precisely defined structure, where the peptide and PNA chains are covalently linked through the Dab residue.
Figure 1: Workflow for the synthesis of Peptide-PNA conjugates.
Detailed Protocols
Materials and Reagents
-
Resin: Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Amino Acids: Fmoc-protected amino acids
-
Linker: Fmoc-Dab(Dde)-OH
-
PNA Monomers: Fmoc/Bhoc protected PNA monomers
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP)
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Deprotection Reagents: 20% (v/v) Piperidine in DMF, 2% (v/v) Hydrazine in DMF
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (TIS) and water)
-
Precipitation and Washing: Cold diethyl ether
Protocol 1: Solid-Phase Synthesis of a Peptide-PNA Conjugate
This protocol outlines the manual synthesis of a model peptide-PNA conjugate. Automated synthesizers can also be programmed to perform these steps.[13][14][15]
-
Resin Swelling and Linker Coupling:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Dissolve Fmoc-Dab(Dde)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF/NMP.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.[9][16]
-
Wash the resin with DMF (5x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 45-60 minutes.
-
Wash the resin with DMF (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
N-Terminal Capping:
-
After the final peptide coupling and Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.
-
-
Dde Deprotection:
-
PNA Chain Elongation:
-
PNA Monomer Coupling: Dissolve the Fmoc/Bhoc-protected PNA monomer (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in NMP.[9]
-
Add the coupling solution to the resin and agitate for 30-45 minutes.[9]
-
Wash the resin with DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.
-
Repeat the coupling and deprotection steps for each PNA monomer.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5x) and dry thoroughly.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture into a collection tube.
-
Precipitate the crude conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the conjugate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Quantitative Data Summary
| Step | Reagent | Molar Equivalents (relative to resin loading) | Reaction Time | Solvent |
| Linker Coupling | Fmoc-Dab(Dde)-OH | 3 | 2 hours | DMF/NMP |
| HCTU | 2.9 | |||
| DIPEA | 6 | |||
| Peptide Coupling | Fmoc-Amino Acid | 3 | 45-60 min | DMF |
| HCTU | 2.9 | |||
| DIPEA | 6 | |||
| Fmoc Deprotection | Piperidine | 20% (v/v) | 3 + 7 min | DMF |
| Dde Deprotection | Hydrazine | 2% (v/v) | 3 x 3 min | DMF |
| PNA Coupling | Fmoc/Bhoc-PNA Monomer | 3 | 30-45 min | NMP |
| HCTU | 2.9 | |||
| DIPEA | 6 | |||
| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 hours | - |
Characterization and Purification
The crude peptide-PNA conjugate should be analyzed and purified to ensure the desired product has been synthesized.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method for assessing the purity of the crude product and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[14][15][17]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified conjugate.[14][15][18]
Figure 2: Post-synthesis characterization and purification workflow.
Troubleshooting and Expert Insights
-
Incomplete Dde Removal: If Dde deprotection is incomplete, extend the hydrazine treatment time or perform additional treatments. Ensure the resin is well-swollen to allow access of the reagent.
-
Dde Migration: While less common with Dab, Dde migration to a free N-terminal amine can occur.[7] Capping the N-terminus of the peptide before Dde deprotection is a crucial step to prevent this side reaction.
-
Aggregation: Both long peptide and PNA sequences can be prone to aggregation, leading to incomplete reactions. Using specialized resins (e.g., ChemMatrix®) or performing couplings at elevated temperatures can help mitigate this issue.[11]
-
Hydrazine Safety: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Applications in Research and Drug Development
Peptide-PNA conjugates synthesized via this method have a wide array of applications:
-
Antisense and Antigene Therapy: The peptide moiety can enhance the delivery of the PNA to its target DNA or RNA sequence, enabling the modulation of gene expression.[2][3]
-
Antimicrobial Agents: By targeting essential genes in bacteria, these conjugates can act as potent and specific antimicrobial agents.[3][][19]
-
Diagnostic Probes: The high specificity of PNA binding makes these conjugates valuable as probes in diagnostic assays and for in-situ hybridization.[2]
-
Targeted Drug Delivery: The peptide can be designed to target specific cell types or tissues, delivering the PNA cargo to the desired site of action.
Conclusion
The use of Fmoc-Dab(Dde)-OH provides a powerful and flexible platform for the synthesis of well-defined peptide-PNA conjugates. The orthogonal deprotection of the Fmoc and Dde groups allows for the sequential and controlled assembly of both the peptide and PNA chains on a solid support. This methodology is instrumental for researchers and drug development professionals seeking to create novel bioconjugates with enhanced cellular uptake and therapeutic potential. The protocols and insights provided in this application note serve as a comprehensive guide to successfully implementing this advanced synthetic strategy.
References
-
An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. (2022-03-14). Frontiers. [Link]
-
The challenge of peptide nucleic acid synthesis. (2023-04-03). Chemical Society Reviews (RSC Publishing). [Link]
-
Automated Flow Synthesis of Peptide–PNA Conjugates. (2021-11-15). DSpace@MIT. [Link]
-
Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. (2021-01-08). Organic Letters (ACS Publications). [Link]
-
Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review. (2023-08-23). PMC. [Link]
-
Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences. [Link]
-
Automated Flow Synthesis of Peptide–PNA Conjugates. PMC - PubMed Central - NIH. [Link]
-
Automated Flow Synthesis of Peptide–PNA Conjugates. (2021-11-15). ACS Central Science. [Link]
-
Fmoc-Dab(Dde)-OH - 1 g. Anaspec. [Link]
-
Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (2025-08-10). ResearchGate. [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [Link]
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. (2025-04-30). ACS Omega. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Applications of Peptide Nucleic Acid (PNA). (2024-03-26). PharmiWeb.com. [Link]
-
Shows the HPLC diagram of the c-myc PNA synthesized on the peptide ABI... ResearchGate. [Link]
-
Is it possible to remove Dde protecting groups in aqueous phase? (2022-02-14). ResearchGate. [Link]
-
Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Chemical Biology (ACS Publications). [Link]
-
Potential of Peptide Nucleic Acids in Future Therapeutic Applications. PMC - NIH. [Link]
-
Dde-protected PNA monomers, orthogonal to Fmoc, for the synthesis of PNA-peptide conjugates. (2005-08-22). University of Edinburgh Research Explorer. [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. American Chemical Society. [Link]
-
Fmoc-Dap(Dde)-OH; CAS 247127-51-1. Aapptec Peptides. [Link]
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides. [Link]
Sources
- 1. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 10. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 11. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes & Protocols: Strategic Use of Dde-Dab(Fmoc)-OH for the Synthesis of Advanced Peptide Scaffolds
Abstract: The engineering of complex peptide architectures is a cornerstone of modern drug discovery and chemical biology. Nα-Fmoc-Nγ-Dde-L-2,4-diaminobutyric acid (Fmoc-Dab(Dde)-OH) is a pivotal building block that enables the precise construction of such molecules. Its utility is rooted in an orthogonal protection strategy, where the side-chain Dde group can be selectively removed on-resin without affecting the acid- and base-labile protecting groups common in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging Fmoc-Dab(Dde)-OH to create branched peptides, cyclized scaffolds, and site-specifically conjugated constructs.
Introduction: The Power of Orthogonal Design
In the landscape of peptide synthesis, achieving molecular complexity beyond simple linear chains requires a sophisticated toolkit of selectively removable protecting groups. The standard Fmoc/tBu strategy, while robust for linear synthesis, offers limited options for on-resin, site-specific modifications. This is the challenge that Fmoc-Dab(Dde)-OH is expertly designed to solve.
The diaminobutyric acid (Dab) residue presents a unique side-chain primary amine, a versatile chemical handle. By protecting this amine with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, a third dimension of chemical orthogonality is introduced. The Dde group is uniquely labile to dilute hydrazine solutions while remaining stable to the piperidine used for Nα-Fmoc removal and the strong acids (e.g., trifluoroacetic acid, TFA) used for final cleavage and removal of side-chain protecting groups like tBu, Boc, and Trt.[1][2]
This tripartite orthogonality (Fmoc/Piperidine, tBu/TFA, Dde/Hydrazine) empowers researchers to:
-
Construct Branched Peptides: Initiate the growth of a new peptide chain from the Dab side chain.
-
Form Cyclic Scaffolds: Create a lactam bridge between the Dab side-chain amine and a side-chain carboxyl group for enhanced stability and conformational rigidity.
-
Achieve Site-Specific Conjugation: Attach reporter molecules, polymers, or cytotoxic payloads to a precisely defined position within the peptide sequence.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the causality behind experimental choices and providing validated protocols for the successful application of Fmoc-Dab(Dde)-OH.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this specialized amino acid derivative.
| Property | Value | Source(s) |
| Synonym | N-alpha-Fmoc-N-gamma-Dde-L-2,4-diaminobutyric acid | [3] |
| Molecular Formula | C₂₉H₃₂N₂O₆ | [3] |
| Molecular Weight | 504.57 g/mol | [3] |
| CAS Number | 235788-61-1 | [3] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% | [4] |
| Storage Conditions | Store at 2-8°C, desiccated and protected from light. | [4] |
| Solubility | Soluble in DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone). |
The Principle of Dde Group Orthogonality
The strategic advantage of Fmoc-Dab(Dde)-OH lies in the differential stability of its protecting groups. The following diagram illustrates the orthogonal deprotection scheme central to its use in Fmoc-SPPS.
Caption: Orthogonal deprotection pathways in Fmoc-SPPS using Fmoc-Dab(Dde)-OH.
As depicted, the Dde group is resistant to the piperidine used for chain elongation and the TFA used for final cleavage, allowing its selective removal with hydrazine at any point after its incorporation.[1]
Application Protocols
The following sections provide detailed, step-by-step protocols for the primary applications of Fmoc-Dab(Dde)-OH.
Application 1: Synthesis of Branched Peptides
Branched peptides, such as multiple antigenic peptides (MAPs), are powerful tools for eliciting robust immune responses or for creating multivalent ligands. The Dab side chain provides an ideal branching point.
Workflow:
-
Synthesize the primary peptide backbone using standard Fmoc-SPPS.
-
Incorporate Fmoc-Dab(Dde)-OH at the desired branching position.
-
Complete the synthesis of the primary linear peptide chain. The N-terminus is typically protected with a Boc group to prevent its deprotection by hydrazine.[5][6]
-
Selectively remove the side-chain Dde group.
-
Synthesize the secondary peptide chain (the branch) from the newly liberated side-chain amine.
-
Perform final cleavage and global deprotection.
Caption: Workflow for the synthesis of a branched peptide.
Detailed Protocol: On-Resin Dde Deprotection for Branching
-
Prerequisite: The fully assembled linear peptide is attached to the resin. The N-terminal α-amino group should be protected (e.g., with a Boc group) as hydrazine can also remove Fmoc groups.[5][6]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine/DMF solution (approx. 10 mL per gram of resin). c. Agitate gently for 3-5 minutes at room temperature. d. Drain the solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[6][7]
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of hydrazine and the cleavage by-product.
-
Causality Note: Residual hydrazine will interfere with subsequent coupling reactions.
-
-
Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine on the Dab side chain. A positive result (blue beads for Kaiser test) indicates successful deprotection.
-
Proceed to Branch Synthesis: The resin is now ready for the coupling of the first amino acid of the branch chain using standard Fmoc-SPPS protocols.
Application 2: Synthesis of Side-Chain to Side-Chain Cyclic Peptides
Cyclization is a key strategy to improve peptide stability against proteolysis, enhance receptor binding affinity, and constrain conformational flexibility. A lactam bridge can be formed between the side-chain amine of Dab and the side-chain carboxyl group of an Aspartic (Asp) or Glutamic (Glu) acid residue.
Workflow:
-
Synthesize the linear peptide precursor, incorporating Fmoc-Dab(Dde)-OH and an orthogonally protected Asp/Glu residue (e.g., Asp(OAll), Glu(OAll)).
-
Complete the linear synthesis, leaving the N-terminal Fmoc group intact.
-
Selectively deprotect the Asp/Glu side chain (e.g., using a Palladium catalyst for Allyl (All) group removal).
-
Selectively deprotect the Dab side chain using the hydrazine protocol described above.
-
Perform on-resin cyclization using a suitable coupling reagent.
-
Remove the N-terminal Fmoc group.
-
Perform final cleavage and global deprotection.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Detailed Protocol: On-Resin Lactam Bridge Formation
-
Prerequisite: The linear peptide-resin with a single free side-chain carboxyl group (from Asp/Glu) and a single free side-chain amino group (from Dab).
-
Resin Swelling and Neutralization: Swell the resin in DMF. If any deprotection steps used acidic conditions, neutralize the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 x 5 minutes, followed by thorough DMF washes.
-
Coupling Reagent Activation: In a separate vessel, pre-activate a coupling reagent. A high-efficiency, low-racemization reagent is recommended. For example, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents relative to resin loading) and DIPEA (6-10 equivalents) in DMF.
-
Causality Note: Intramolecular cyclization is often slower than intermolecular coupling. Using an excess of a potent coupling reagent drives the reaction to completion. The reaction is typically performed under high dilution to favor the intramolecular reaction over intermolecular dimerization.
-
-
Cyclization Reaction: Add the activated coupling solution to the peptide-resin. Agitate at room temperature. The reaction time can vary significantly (from 4 to 24 hours) depending on the peptide sequence and ring size.
-
Monitoring: Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative Kaiser test (colorless/yellow beads) indicates reaction completion.
-
Washing: Once complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and dry.
-
Proceed to Final Deprotection/Cleavage: The cyclized peptide-resin is ready for the final steps of the synthesis.
Experimental Considerations and Troubleshooting
-
Dde vs. ivDde: The Dde group has been reported to occasionally migrate to unprotected amines during the piperidine treatment for Fmoc removal, especially in longer syntheses.[8] The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is more robust and less prone to migration.[9] However, ivDde can be significantly harder to remove, sometimes requiring extended reaction times or elevated temperatures. The choice between Dde and ivDde depends on the specific peptide sequence and synthesis length.
-
Alternative Dde Removal: For syntheses where the N-terminal Fmoc group must be preserved during Dde removal, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[6][10] This condition is fully orthogonal to the Fmoc group.
-
Monitoring Dde Removal: The by-product of Dde cleavage by hydrazine absorbs strongly in the UV spectrum (approx. 290 nm).[11] In automated synthesizers equipped with a UV detector, this property can be used to monitor the reaction in real-time to ensure complete removal.
-
Incomplete Cyclization: If on-resin cyclization is sluggish, consider using different coupling reagents (e.g., PyBOP, HCTU), adding a chaotropic salt like LiCl to disrupt secondary structures, or performing the reaction at a slightly elevated temperature (e.g., 40°C).
Conclusion
Fmoc-Dab(Dde)-OH is an indispensable tool for the synthesis of non-linear and modified peptides. Its unique orthogonal side-chain protection scheme provides a reliable and versatile handle for creating sophisticated molecular architectures that are central to advancing therapeutics, diagnostics, and materials science. By understanding the chemical principles and adhering to validated protocols, researchers can confidently employ this building block to unlock new possibilities in peptide design and engineering.
References
-
The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
Removal of Dde and ivDde Protecting Groups. AAPPTec Technical Support Information Bulletin 1182.[Link]
-
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed.[Link]
-
Novabiochem® Brochure. Merck Millipore.[Link]
-
Fmoc-Dab(Dde)-OH. MySkinRecipes.[Link]
-
Fmoc-Dab(dde)-OH Market Outlook. Archive Market Research.[Link]
-
Fmoc-Dab(Dde)-OH. Anaspec.[Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate.[Link]
-
Orthogonal Electrochemical Amine Deprotection. ACS Publications.[Link]
-
Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate.[Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.[Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate.[Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Fmoc-Dab(Dde)-OH [myskinrecipes.com]
- 4. Fmoc-Dab(Dde)-OH - 1 g [anaspec.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
troubleshooting low yield in cyclic peptide synthesis
Technical Support Center: Cyclic Peptide Synthesis Topic: Troubleshooting Low Yield in Head-to-Tail Cyclization Ticket ID: CYC-OPT-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Entropic Barrier
Low yield in cyclic peptide synthesis is rarely a result of a single error; it is a convergence of entropic penalty (bringing two ends together is thermodynamically unfavorable) and kinetic competition (intermolecular dimerization is often faster than intramolecular cyclization).
To recover yield, we must shift the reaction landscape:
-
Thermodynamics: Pre-organize the linear precursor (Turn inducers).
-
Kinetics: Manipulate concentration to favor intramolecular reaction (High dilution/Pseudodilution).
-
Chemistry: Select reagents that activate the C-terminus without causing racemization or guanidinylation.
Part 1: Diagnostic & Strategy Selector
Before changing reagents, confirm your strategy aligns with your sequence properties. Use this decision matrix to isolate the root cause of failure.
Figure 1: Strategic decision tree for selecting the correct cyclization modality based on sequence characteristics.
Part 2: The Linear Precursor (The Hidden Variable)
Q: My LC-MS shows the correct mass for the linear peptide, but cyclization yields are <5%. Why?
A: The "correct mass" does not guarantee a "reactive conformation."
If your linear precursor adopts an extended
Corrective Actions:
-
Shift the Disconnection Point:
-
Rule: Never disconnect at a bulky residue (Val, Ile, Thr) or a racemization-prone residue (Cys, His).
-
Strategy: Disconnect at Glycine or Proline . These residues act as "hinges" (turn inducers) that naturally bring the termini closer, lowering the entropic barrier [1].
-
Alternative: If no Gly/Pro is present, disconnect at a D-amino acid site if applicable.
-
-
Use Pseudoprolines (The "Magic" Bullet):
-
Replace a Ser, Thr, or Cys residue with a Pseudoproline (oxazolidine) dipeptide during linear synthesis.
-
Mechanism:[1][2][3][4][5] This induces a "kink" in the backbone, disrupting aggregation and forcing a cis-amide bond that favors cyclization. It is quantitatively converted back to the native amino acid during final TFA cleavage [2].
-
Part 3: Solution-Phase Cyclization (High Dilution)
Q: I see significant dimer and trimer formation. How do I stop oligomerization?
A: You are fighting Second-Order Kinetics.
-
Cyclization (Intramolecular): Rate
(First Order). -
Dimerization (Intermolecular): Rate
(Second Order).
As concentration increases, dimerization accelerates exponentially compared to cyclization.
Protocol: The Syringe Pump "Pseudo-Infinite" Dilution
Standard batch dilution is often insufficient. Use this controlled addition method.
Prerequisites:
-
Linear Peptide: Side-chain protected (e.g., synthesized on 2-Chlorotrityl resin, cleaved with 1% TFA/DCM to retain Boc/tBu/Trt groups).
-
Solvent: DMF (Dry, amine-free). DCM is acceptable for solubility but slower.
| Parameter | Specification | Rationale |
| Target Concentration | Below the critical threshold for intermolecular collision. | |
| Reagent Stoichiometry | 1.0 eq Peptide : 3.0 eq HATU : 6.0 eq DIEA | Excess reagent ensures rapid activation before diffusion can occur. |
| Addition Rate | 1 mL/hour (via Syringe Pump) | Maintains instantaneous concentration near zero. |
Step-by-Step:
-
Reactor: Place HATU (3 eq) and DIEA (6 eq) in a large volume of DMF in the reaction flask. Stir vigorously.
-
Feed: Dissolve the linear protected peptide in a separate volume of DMF.
-
Addition: Use a syringe pump to add the peptide solution dropwise into the reactor over 4–6 hours.
-
Workup: Evaporate DMF. Perform global deprotection (95% TFA) after the cyclization is confirmed.
Part 4: On-Resin Cyclization (Pseudodilution)
Q: Can I avoid the mess of solution phase? How do I cyclize on-resin?
A: Yes, but "Standard Loading" is the enemy. On-resin cyclization relies on Pseudodilution : the phenomenon where site isolation on the polymer matrix mimics high dilution. However, if sites are too close (high loading), inter-site reaction (dimerization) occurs.
Protocol: The Low-Loading Strategy
1. Resin Selection:
-
Use ChemMatrix (PEG) or Tentagel resins. They swell better in organic solvents, allowing the peptide chain to fold back on itself.
-
Loading: Must be
mmol/g . If your resin is 0.6 mmol/g, you must partially couple the first amino acid (limiting reagent) and cap the remaining sites with Acetic Anhydride.
2. Anchoring Strategy (Side-Chain Anchoring): Head-to-tail cyclization on-resin requires the C-terminus to be free. Therefore, the peptide must be attached to the resin via a side chain (Asp, Glu, Lys).[6]
Figure 2: The ODmab/Allyl orthogonal protection strategy for on-resin cyclization.
3. The Reagent Switch:
-
Avoid HATU if using high base concentrations, as it can guanidinylate the free amine.
-
Recommended:PyBOP (3 eq) + HOAt (3 eq) + DIEA (6 eq).
-
Reaction Time: 12–24 hours. Monitor via Kaiser test (should go from Blue
Yellow).
Part 5: Troubleshooting Specific Impurities
Q: I have a product with Mass +18 (Hydrolysis) or Mass +113 (Guanidinylation).
| Observation (LC-MS) | Diagnosis | Root Cause | Solution |
| Mass +18 Da | Linear Peptide (Hydrolysis) | Activation failed; Active ester hydrolyzed by wet solvent. | Dry DMF over molecular sieves. Switch to HATU for faster activation. |
| Mass + Mass of Peptide | Dimer | Concentration too high. | Solution: Use Syringe Pump. Solid: Lower resin loading to 0.1 mmol/g. |
| Mass +99/113 Da | Guanidinylation | Reaction of amine with HATU/HBTU uronium moiety. | Switch to PyBOP or PyAOP (Phosphonium reagents cannot guanidinylate).[7] |
| Same Mass, Split Peak | Racemization | Base-catalyzed epimerization of C-terminal residue. | Use DEPBT or DIC/Oxyma . Add sym-collidine instead of DIEA (weaker base). |
Special Case: C-Terminal Racemization If your disconnection point leaves a Cysteine or Histidine at the C-terminus, racemization is almost guaranteed with standard bases.
-
Fix: Use DEPBT (3 eq) with DIEA (3 eq). DEPBT is a phosphate-based reagent specifically designed to suppress racemization [3].
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524.
-
Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis.[3] Journal of the American Chemical Society, 118(39), 9218-9227.
-
Tang, Y. C., et al. (2024). DEPBT as an Efficient Coupling Reagent for Racemization-Free Synthesis.[7] Organic Process Research & Development.
-
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis of Cyclic Peptides. Methods in Enzymology, 289, 313-336.
-
BenchChem Technical Guides. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU.
Sources
Validation & Comparative
Dde vs. Alloc: A Comparative Guide to Protecting the Side Chain of Diaminobutyric Acid (Dab)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, particularly when incorporating non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab). The γ-amino group of Dab offers a valuable site for peptide branching, cyclization, or the attachment of functional moieties. Protecting this side chain with a group that is orthogonal to the temporary Nα-Fmoc protection is paramount. Among the choices for orthogonal protection, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the allyloxycarbonyl (Alloc) group are two prominent contenders.
This guide provides an in-depth, objective comparison of the Dde and Alloc protecting groups for the side chain of Dab, drawing upon established chemical principles and experimental protocols to inform your selection process.
The Contenders: A Chemical Overview
The Dde Protecting Group: The Dde group is a well-established protecting group for primary amines. Its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions for resin cleavage makes it a valuable tool in Fmoc-based SPPS.[1][2]
The Alloc Protecting Group: The Alloc group is another widely used amine protecting group that offers excellent orthogonality in peptide synthesis.[3][4] It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for the removal of many side-chain protecting groups and cleavage from the resin.[5]
Head-to-Head Comparison: Dde vs. Alloc for Dab Protection
The choice between Dde and Alloc for protecting the Dab side chain hinges on several key factors, each with significant implications for the synthetic strategy and the final peptide product.
| Feature | Dde Protecting Group | Alloc Protecting Group |
| Deprotection Chemistry | Nucleophilic cleavage with dilute hydrazine.[1] | Palladium(0)-catalyzed allylic cleavage.[4] |
| Orthogonality to Fmoc | Quasi-orthogonal. Hydrazine can also cleave the Fmoc group.[5] | Fully orthogonal. Palladium catalysis does not affect the Fmoc group.[4] |
| Deprotection Conditions | Mild, but hydrazine is toxic. | Mild, neutral conditions. |
| Potential Side Reactions | Dde group migration, especially with adjacent unprotected amines.[2] Partial loss during prolonged synthesis. The more sterically hindered ivDde can mitigate this. Reduction of the allyl group in Alloc if present.[5] | Requires careful removal of palladium catalyst to avoid contamination. |
| Reagent & Handling | Hydrazine is a hazardous substance requiring careful handling. | Palladium catalysts can be air-sensitive and require an inert atmosphere. |
| Monitoring | Deprotection can be monitored spectrophotometrically by the release of a chromophoric byproduct.[5] | Typically monitored by chromatography (e.g., HPLC, TLC). |
| Cost-Effectiveness | Generally considered a cost-effective option. | Palladium catalysts can be more expensive. |
In-Depth Analysis: Making the Right Choice for Your Synthesis
When to Choose Dde:
The Dde protecting group is a robust and cost-effective choice for many applications. Its primary advantage lies in the simplicity of its deprotection using hydrazine. However, the key consideration is its quasi-orthogonality with the Fmoc group. Standard hydrazine treatment will also remove the N-terminal Fmoc group.[5] Therefore, Dde is most suitable in scenarios where:
-
The N-terminus is protected with a Boc group, which is stable to hydrazine.[5]
-
The selective deprotection of the Dab side chain is performed at the end of the synthesis, after the final Fmoc group has been removed.
The potential for Dde migration is a notable drawback. This side reaction, where the Dde group can transfer to an unprotected amine, can be minimized by using the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group, although this can make deprotection more sluggish.
When to Choose Alloc:
The Alloc group offers superior orthogonality, making it the preferred choice for more complex synthetic strategies where selective on-resin modification of the Dab side chain is required while the N-terminal Fmoc group must remain intact.[3][4] This is particularly crucial for:
-
On-resin cyclization of peptides through the Dab side chain.
-
The synthesis of branched peptides where a second peptide chain is grown from the Dab side chain.
-
The attachment of sensitive moieties to the Dab side chain at an intermediate stage of the synthesis.
The deprotection of the Alloc group is achieved under very mild, neutral conditions using a palladium(0) catalyst and a scavenger.[4] This process is highly selective and does not affect other common protecting groups. However, it necessitates careful handling of the palladium catalyst and thorough washing to prevent contamination of the final peptide.
Experimental Protocols
Synthesis of Fmoc-Dab(Dde)-OH and Fmoc-Dab(Alloc)-OH
The synthesis of these crucial building blocks typically involves the protection of the α-amino group of L-2,4-diaminobutyric acid with the Fmoc group, followed by the selective protection of the γ-amino side chain with either the Dde or Alloc group.[6] While commercially available, understanding their synthesis provides insight into their chemical properties. Commercially available Fmoc-Dab(Dde)-OH and Fmoc-Dab(Alloc)-OH are routinely used in SPPS.[7]
Deprotection Workflows
The following diagrams and protocols outline the standard procedures for the selective deprotection of Dde and Alloc groups from a Dab-containing peptide synthesized on a solid support.
Workflow for Dde Deprotection:
Workflow for selective Dde deprotection on-resin.
Protocol for Dde Deprotection:
-
Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a solution of 2% hydrazine monohydrate in DMF to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the hydrazine solution and repeat the treatment two more times.[5]
-
Thoroughly wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
The resin is now ready for subsequent on-resin modification at the deprotected Dab side chain.
Note: As hydrazine also cleaves the Fmoc group, ensure the N-terminus is protected with a Boc group if N-terminal protection is required for subsequent steps.[5]
Workflow for Alloc Deprotection:
Workflow for selective Alloc deprotection on-resin.
Protocol for Alloc Deprotection:
-
Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents relative to the resin substitution) and a scavenger such as phenylsilane (20 equivalents) in DCM.
-
Add the palladium catalyst solution to the resin under an inert atmosphere (e.g., argon or nitrogen).
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction mixture will typically turn yellow.
-
Drain the solution and repeat the treatment once more to ensure complete deprotection.[8]
-
Thoroughly wash the resin with DCM (5 times), followed by a solution to scavenge residual palladium (e.g., 0.5% diisopropylethylamine (DIPEA) in DMF), and finally with DMF (5 times).[8]
-
The resin is now ready for subsequent on-resin modification.
Conclusion: Tailoring the Protection Strategy to the Synthetic Goal
Both Dde and Alloc are highly effective protecting groups for the side chain of Dab, each with a distinct set of advantages. The Dde group offers a straightforward and economical option, ideally suited for syntheses where N-terminal Fmoc protection is not concurrently required during side-chain deprotection. In contrast, the Alloc group provides true orthogonality, enabling more complex, multi-step synthetic strategies involving on-resin modifications while preserving the N-terminal Fmoc group.
The ultimate decision rests on a careful consideration of the overall synthetic design, the complexity of the target peptide, and the specific requirements for on-resin manipulations. By understanding the nuances of each protecting group, researchers can confidently select the optimal tool to achieve their synthetic objectives with high efficiency and purity.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Available at: [Link]
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. 2018;23(8):2053.
-
Selective Deprotection Strategies: Leveraging Dde for Advanced Peptide Modifications. Available at: [Link]
- Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjug
- Wu, Y., et al. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Org. Biomol. Chem., 2021,19, 4361-4365.
- A designed, cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe. Chem. Commun., 2014,50, 11832-11835.
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
validation of Dde group removal by mass spectrometry
Optimizing Orthogonal Deprotection: A Comparative Guide to Validating Dde Removal via Mass Spectrometry
Introduction: The Orthogonality Challenge
In complex Solid-Phase Peptide Synthesis (SPPS), the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is a cornerstone of orthogonality.[1] It allows for the selective deprotection of Lysine side chains (e.g., for cyclization or dye labeling) without disturbing Fmoc or Boc stereochemistry.
However, the industry standard for validating Dde removal—UV monitoring of the fulvene-like byproduct—is fundamentally indirect. It confirms that a reaction occurred, not that the target peptide is pure. As peptide complexity increases (e.g., branched peptides, ubiquitin conjugates), this indirect validation becomes a liability.
This guide establishes Mass Spectrometry (MS) as the superior validation metric, contrasting it with traditional colorimetric and UV methods, and providing a self-validating protocol for confirming Dde removal.
The Physics of Validation: Mechanism & Mass Shift
To validate removal, one must understand the specific mass transitions occurring in the ionization source.
The Reaction Mechanism
Dde removal utilizes hydrazine (
The Mass Shift Metric ( )
For MS validation, we track the specific loss of the protecting group mass from the parent ion.
-
Dde Group (C
H O ):-
Monoisotopic Mass Added: +164.0837 Da
-
Validation Target: Observed Mass =
-
-
ivDde Group (C
H O ):-
Note: ivDde is sterically bulkier and often used to prevent group migration.[1]
-
Monoisotopic Mass Added: +206.1307 Da
-
Validation Target: Observed Mass =
-
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical checkpoints for MS analysis.
Figure 1: Mechanistic pathway of Dde deprotection showing the divergence between the peptide product (detected by MS) and the indazole byproduct (detected by UV).
Comparative Analysis: MS vs. Traditional Methods
While UV monitoring is standard for process flow, it fails to detect specific chemical failures. The table below objectively compares the validation methodologies.
Table 1: Comparative Performance of Validation Methodologies
| Feature | Mass Spectrometry (LC-MS) | UV-Vis Monitoring (290 nm) | Colorimetric (Kaiser/Chloranil) |
| Primary Analyte | The Peptide (Direct) | The Byproduct (Indirect) | Free Amines (Qualitative) |
| Detection Limit | High (fmol range) | Moderate (mM range) | Low (Visual threshold) |
| Specificity | Absolute: Distinguishes product from side reactions (e.g., Arg->Orn). | Low: Cannot distinguish between Dde removal and non-specific cleavage. | Low: Prone to false negatives on aggregated sequences. |
| Quantification | Relative abundance (Area Under Curve). | Beer-Lambert Law (Concentration of byproduct). | N/A (Yes/No). |
| Throughput | Medium (Requires sample prep). | High (Real-time flow monitoring). | High (Instant spot test). |
| Critical Blindspot | Ion suppression by hydrazine (requires desalting). | Does not confirm the state of the peptide, only the presence of waste. | Fails on steric hindrance; subjective interpretation. |
Validated Experimental Protocol
This protocol is designed to be a self-validating system . It includes a specific quenching step to prevent hydrazine from interfering with the MS ionization source.
Materials
-
Deprotection Cocktail: 2% Hydrazine monohydrate in DMF (v/v).[2][3][4]
-
Quench Solution: 5% Acetic Acid in Water/Acetonitrile (50:50).
-
LC-MS Solvent: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 20 mins to ensure solvation of the Dde-protected sites.
-
Deprotection Cycles:
-
Add 2% Hydrazine/DMF (10 mL per gram resin).
-
Agitate for 3 minutes .
-
Drain and collect flow-through (optional for UV check).
-
Repeat 2 more times (Total 3 x 3 min).
-
-
The Critical Wash (MS Prep):
-
Micro-Cleavage for MS:
-
Take a small aliquot of resin (~5-10 beads).
-
Treat with 20 µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
-
Pre-MS Quench: Evaporate TFA under nitrogen OR dilute 1:100 into Quench Solution . Note: Hydrazine adducts can form in the source if trace hydrazine remains; acidic quenching protonates hydrazine, rendering it non-nucleophilic.
-
-
Data Acquisition: Inject 5 µL onto C18 column (Gradient: 5-95% B over 5 mins).
Workflow Diagram
Figure 2: Optimized workflow for MS validation of Dde removal, emphasizing the wash/desalt steps to mitigate hydrazine interference.
Data Interpretation & Troubleshooting
When analyzing the MS data, look for these specific signals to validate the chemistry.
Scenario A: Complete Removal (Success)
-
Spectrum: Dominant peak at
. -
Absence: No peak at
Da (Dde) or Da (ivDde).
Scenario B: Incomplete Removal (Common with ivDde)
-
Spectrum: Split peaks. One at Target Mass, one at Target + 206 Da.
-
Cause: ivDde is sterically hindered.[1]
-
Solution: Increase hydrazine concentration to 4% or extend reaction time. Warning: Do not exceed 5% hydrazine to avoid side reactions.
Scenario C: The "Arginine" Side Reaction
-
Spectrum: Dominant peak at
. -
Cause: Hydrazine converts the Guanidine group of Arginine into Ornithine (Mass difference: Arg(156) - Orn(114) = 42 Da).
-
Solution: This indicates over-exposure . Reduce reaction time or hydrazine concentration. Use Allyl-based protection if the sequence is Arg-rich.
Scenario D: Dde Migration
-
Spectrum: Mass is correct (
Da is present), but the location is wrong (determined by MS/MS fragmentation). -
Cause: The removed Dde group re-attached to a free N-terminal amine or a nearby Lysine.
-
Solution: Ensure high flow rates during deprotection washes to flush the indazole byproduct immediately.
References
-
Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link
-
Chhabra, S. R., et al. (1998). An appraisal of the Dde protector for the synthesis of peptides with modified side chains. Tetrahedron Letters, 39(12), 1603-1606. Link
-
Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[5] Journal of Peptide Research, 51(2), 127-133.[5] Link
-
Diaz-Mochon, J. J., et al. (2004). Selective orthogonal removal of Dde and ivDde protecting groups. Organic Letters, 6(7), 1127-1129. Link
Sources
The Strategic Advantage of Dde-Dab(Fmoc)-OH in Complex Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the ability to selectively deprotect specific amino acid side chains is paramount for creating complex architectures such as branched peptides, cyclic peptides, and peptide conjugates. The choice of orthogonal protecting groups is therefore a critical strategic decision in any synthetic plan. This guide provides an in-depth comparison of Fmoc-L-2,4-diaminobutyric acid (Dde)-OH (Dde-Dab(Fmoc)-OH) with other commonly used orthogonally protected Dab derivatives, supported by experimental insights and data.
The Principle of Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) relies on a sequential process of coupling amino acids to a growing peptide chain attached to a solid support.[1] To prevent unwanted side reactions, the reactive side chains of many amino acids must be protected. An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific residues without affecting others or the peptide-resin linkage.[2] The most common strategy in modern peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by a strong acid (e.g., trifluoroacetic acid) at the final step.[1]
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a key player in achieving a higher level of orthogonality. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but it can be selectively removed by dilute hydrazine. This unique property makes Dde-protected amino acids invaluable for sophisticated peptide modifications.
Dde-Dab(Fmoc)-OH: A Versatile Tool for Peptide Chemists
Fmoc-Dab(Dde)-OH is a derivative of diaminobutyric acid, a non-proteinogenic amino acid that contains a side-chain primary amine. This side-chain amine is a versatile handle for introducing branches, cyclization points, or conjugating other molecules like fluorophores, polyethylene glycol (PEG), or nucleic acids. The Dde group on the γ-amine of Dab provides the necessary orthogonal protection to enable these modifications in a site-specific manner.[3]
The Dde Deprotection Mechanism
The removal of the Dde group is typically achieved by treatment with 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). The reaction proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to its cleavage and the formation of a stable pyrazole byproduct.[4]
Caption: Mechanism of Dde deprotection by hydrazine.
Comparative Analysis of Orthogonally Protected Dab Derivatives
The choice of a side-chain protecting group for Dab significantly impacts the success of a synthetic strategy. Here, we compare Dde-Dab(Fmoc)-OH with its main alternatives: ivDde-Dab(Fmoc)-OH and Mtt-Dab(Fmoc)-OH.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | - Good orthogonality- Relatively fast deprotection | - Potential for migration in certain sequences- Some lability in very long syntheses |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | - More stable than Dde- Less prone to migration | - Slower deprotection, sometimes incomplete- More expensive |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM | - Mild acidic deprotection | - Prone to lactamization- Lower orthogonality with some linkers |
Dde vs. ivDde: A Matter of Stability vs. Reactivity
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a more sterically hindered version of Dde. This increased bulk enhances its stability to piperidine, making it less prone to premature cleavage or migration during prolonged syntheses. However, this stability comes at the cost of slower deprotection kinetics. In some cases, especially when the ivDde-protected residue is located in an aggregated sequence or near the C-terminus, its removal can be sluggish and incomplete.
Recommendation: For shorter peptides or when the Dab residue is not in a known aggregation-prone region, Dde offers a good balance of stability and efficient removal. For the synthesis of very long peptides where multiple Fmoc deprotection cycles are required, the enhanced stability of ivDde may be advantageous, provided that the deprotection step is carefully optimized and monitored.
The Critical Flaw of Mtt-Dab(Fmoc)-OH: The Lactamization Side Reaction
The 4-methyltrityl (Mtt) group is another option for side-chain protection, removable under mildly acidic conditions (e.g., 1-2% TFA in DCM). While this offers an alternative orthogonal scheme, Fmoc-Dab(Mtt)-OH has been shown to be highly susceptible to an intramolecular side reaction, forming a stable lactam.[5] This cyclization reaction occurs under standard coupling conditions and leads to poor incorporation of the amino acid and the generation of a truncated peptide, significantly reducing the overall yield of the desired product.[5]
This inherent instability makes Fmoc-Dab(Mtt)-OH a poor choice for most applications , and Dde-Dab(Fmoc)-OH is a much more reliable alternative for introducing a side-chain modifiable Dab residue.
Case Study: Synthesis of a Branched Antimicrobial Peptide
The synthesis of branched peptides is a key application where Dde-protected amino acids excel. By incorporating a Dde-protected residue, a specific branching point can be introduced. After the synthesis of the main peptide chain, the Dde group is selectively removed, and a second peptide chain is synthesized on the deprotected side-chain amine.
While a specific case study with Dde-Dab(Fmoc)-OH and comparative data was not found in the literature, a closely analogous synthesis using Fmoc-Lys(ivDde)-OH demonstrates the principle and the expected outcomes. The following is an adapted example based on the synthesis of a branched antimicrobial peptide.[6]
Experimental Workflow
Caption: Workflow for branched peptide synthesis.
Results and Discussion
In a representative synthesis of a branched antimicrobial peptide using an ivDde-protected lysine, the final product was obtained with a purity of 77% after purification.[6] This level of purity for a complex, branched peptide is considered successful and demonstrates the robustness of the ivDde orthogonal protection strategy. Given the similar chemical nature of Dde and ivDde, a comparable outcome would be expected when using Dde-Dab(Fmoc)-OH for a similar branched structure, with the potential for faster deprotection of the Dde group.
The alternative, using Mtt-Dab(Fmoc)-OH, would likely result in a significantly lower yield of the full-length branched peptide due to the lactamization side reaction during the incorporation of the Dab residue.
Experimental Protocols
Protocol 1: Dde Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Syringe or peptide synthesis vessel
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the hydrazine solution.
-
Repeat steps 4-6 two more times.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove the deprotection reagents and byproducts.
-
The resin is now ready for the next coupling step on the deprotected side-chain amine.
Note on Safety and Side Reactions:
-
Hydrazine is toxic and should be handled in a well-ventilated fume hood.
-
The concentration of hydrazine should not exceed 2%, as higher concentrations can lead to side reactions, including cleavage of the peptide backbone at glycine residues.[4]
-
The N-terminal amino acid of the main peptide chain should be protected with a Boc group if the Dde deprotection is performed before the completion of the entire synthesis, as hydrazine can also remove the Fmoc group.[4]
Conclusion and Recommendations
Fmoc-Dab(Dde)-OH is a robust and reliable building block for the synthesis of complex peptides. Its key advantage lies in the orthogonality of the Dde protecting group, which allows for selective side-chain modification under mild conditions that are compatible with standard Fmoc-based solid-phase peptide synthesis.
Key Recommendations:
-
For branched or labeled peptides: Dde-Dab(Fmoc)-OH is highly recommended due to its clean deprotection and the ability to precisely control the site of modification.
-
Comparison with ivDde: Choose Dde for routine synthesis and ivDde for very long sequences where stability is a primary concern, but be prepared for potentially slower deprotection.
-
Avoid Mtt-Dab(Fmoc)-OH: Due to the high risk of lactamization, Fmoc-Dab(Mtt)-OH should generally be avoided in favor of the more reliable Dde-protected counterpart.
By understanding the chemical properties and comparative performance of different orthogonally protected Dab derivatives, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields and purities of their target peptides.
References
-
Fmoc-Dab(dde)-OH XX CAGR Growth Outlook 2025-2033 - Archive Market Research. (URL: [Link])
-
Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. (URL: [Link])
- Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
- CN105348147A - Synthetic method of Fmoc-Dab(Boc)
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Request PDF. (URL: [Link])
-
Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(8), 1645-1649. (URL: [Link])
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: not available)
-
Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Request PDF. (URL: [Link])
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. (URL: [Link])
-
Correction: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Request PDF. (URL: [Link])
-
Wang, C. I., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Angewandte Chemie International Edition, 53(34), 8883-8887. (URL: [Link])
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. (URL: [Link])
-
Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen. (URL: [Link])
Sources
- 1. peptide.com [peptide.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. rsc.org [rsc.org]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. kohan.com.tw [kohan.com.tw]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dde-Dab(Fmoc)-OH
For researchers, scientists, and professionals in drug development, the meticulous management of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of Nα-Fmoc-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminobutyric acid, commonly known as Dde-Dab(Fmoc)-OH. Adherence to these protocols is essential for ensuring personnel safety and maintaining regulatory compliance.
Core Safety and Handling Directives
Before initiating any disposal procedures, a thorough understanding of the inherent risks and the implementation of appropriate safety measures are paramount. Dde-Dab(Fmoc)-OH is a fine chemical powder intended for research use and must be handled within a controlled laboratory setting.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a full-face shield to protect against accidental splashes or dust dispersion.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[1] Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat and closed-toe shoes are mandatory to protect against incidental contamination.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust in an area with insufficient ventilation, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling and weighing of solid Dde-Dab(Fmoc)-OH should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Quantitative Data Summary
For ease of reference, the following table summarizes the key identifiers and properties of Dde-Dab(Fmoc)-OH.
| Property | Value |
| CAS Number | 596797-14-7[3] |
| Molecular Formula | C₂₉H₃₂N₂O₆[3][4] |
| Molecular Weight | 504.6 g/mol [3][4] |
| Physical Form | Solid powder |
| Primary Hazard | Treat as hazardous chemical waste. Avoid dust formation and environmental discharge.[1][5] |
| Storage | Room temperature, in a dry, tightly sealed container.[2][3] |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of Dde-Dab(Fmoc)-OH is that the chemical and all materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard refuse containers. [1][5]
Disposal of Unused or Expired Solid Dde-Dab(Fmoc)-OH
This procedure applies to the original reagent in its solid form.
-
Step 1: Segregation: Keep solid Dde-Dab(Fmoc)-OH waste separate from other chemical waste streams, particularly liquids and incompatible materials, to prevent unintended reactions.
-
Step 2: Packaging: Place the solid waste into a robust, sealable container designated for solid hazardous waste. The container must be compatible with the chemical.
-
Step 3: Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Dde-Dab(Fmoc)-OH"
-
The words "Hazardous Waste"
-
The approximate quantity of the waste
-
The date of accumulation
-
-
Step 4: Collection: Store the sealed and labeled container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution’s Environmental Health and Safety (EHS) department or a certified chemical waste contractor.[5][6]
Disposal of Contaminated Solid Waste
This category includes items that have come into direct contact with Dde-Dab(Fmoc)-OH, such as gloves, weighing papers, pipette tips, and contaminated labware.
-
Step 1: Identification: Immediately identify and segregate any solid materials that are contaminated with Dde-Dab(Fmoc)-OH.
-
Step 2: Collection: Place all contaminated solid waste into a designated hazardous waste container, separate from non-hazardous trash. This is often a specially marked bag or drum.
-
Step 3: Disposal: The container for contaminated solid waste must be sealed, labeled as "Hazardous Waste" with a description of its contents (e.g., "Lab Debris Contaminated with Dde-Dab(Fmoc)-OH"), and disposed of through your institution's EHS program.[6]
Disposal of Contaminated Liquid Waste
This procedure is for solutions containing Dde-Dab(Fmoc)-OH, such as reaction mixtures or instrument rinseates.
-
Step 1: Collection: Collect all liquid waste containing Dde-Dab(Fmoc)-OH in a dedicated, sealed, and chemically-resistant waste container (e.g., a high-density polyethylene or glass bottle).
-
Step 2: Segregation: Do not mix this waste stream with other types of liquid waste unless specifically permitted by your EHS department. Incompatible waste mixing can lead to dangerous reactions.
-
Step 3: Labeling: Label the liquid waste container clearly with "Hazardous Waste," the full chemical name of all constituents (including solvents), and their estimated concentrations.
-
Step 4: Storage and Disposal: Store the container in a designated satellite accumulation area with secondary containment to prevent spills. Arrange for disposal via your institutional EHS program.
Emergency Procedures: Spill and Exposure Protocol
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Secure: Ensure the immediate area is clear of personnel. Restrict access to the spill area.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Containment: For small spills of solid material, carefully sweep or scoop the powder to avoid creating dust and place it into a labeled hazardous waste container.[6] Do not use a standard vacuum cleaner. For larger spills, prevent the material from entering drains or waterways.[7][8]
-
Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[6] All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[5][6]
Personnel Exposure:
-
Inhalation: Move the affected individual to fresh air immediately.[1][2] If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram provides a logical workflow for making decisions regarding the proper disposal of Dde-Dab(Fmoc)-OH and its associated waste streams.
Caption: Decision workflow for the proper segregation and disposal of Dde-Dab(Fmoc)-OH waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: DAB. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DABCO®. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Fmoc-d-dab(dde)-oh, min 95%. Retrieved from [Link]
-
James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Diaminobenzidine (DAB). Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Dab(Dde)-OH. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
